molecular formula C18H34O3 B1253387 cis-9,10-Epoxyoctadecanoic acid

cis-9,10-Epoxyoctadecanoic acid

Cat. No.: B1253387
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9R,10S)-9,10-epoxyoctadecanoic acid is a 9,10-epoxyoctadecanoic acid in which the chiral centres at positions 9 and 10 have R- and S-configuration respectively. It is a conjugate acid of a (9R,10S)-9,10-epoxyoctadecanoate. It is an enantiomer of a (9S,10R)-epoxyoctadecanoic acid.

Scientific Research Applications

1. Quantitative Determination in Human Plasma

Tsikas et al. (2004) developed a method for the accurate quantitative determination of cis-9,10-epoxyoctadecanoic acid (cis-EODA) in human plasma. This method is crucial for investigating the physiological roles of cis-EODA in humans (Tsikas et al., 2004).

2. Stereochemical Features in Hydrolysis

Summerer et al. (2002) explored the stereochemical features of cis-9,10-epoxystearic acid hydrolysis catalyzed by epoxide hydrolases from various sources. This study provides insights into the enantioselectivity and stereoselectivity of these enzymes, contributing to the understanding of fatty acid metabolism (Summerer et al., 2002).

3. Formation from Oleic Acid Oxidation

Tsikas et al. (2003) provided the first direct evidence for the enzymatic formation of cis-EODA from oleic acid by the cytochrome P450 system, offering new insights into the metabolic pathways of fatty acids (Tsikas et al., 2003).

4. Biological Significance of Oxidized and Nitrated Metabolites

Tsikas et al. (2011) discussed the analytical methods and potential biological significance of this compound and other oleic acid metabolites. This research highlights the importance of understanding the role of these metabolites in health and disease (Tsikas et al., 2011).

5. Effects on HepG2 Cells

Liu et al. (2018) studied the effects of cis-9,10-epoxy stearic acid (ESA), derived from oleic acid, on HepG2 cells. They observed cytotoxicity, apoptosis, and oxidative stress, indicating the significance of ESA in cellular health and disease processes (Liu et al., 2018).

6. Hydrolysis by Alumina

Piazza et al. (2003) demonstrated that alumina can efficiently hydrolyze the epoxide derivative of oleic acid, providing a method for producing polyhydroxy materials with potential industrial applications (Piazza et al., 2003).

7. Lipid Metabolism in HepG2 Cells

Liu et al. (2020) explored how cis-9,10-epoxystearic acid affects lipid metabolism in HepG2 cells. Their findings contribute to understanding the biosafety and metabolic effects of oleic acid's oxidative product (Liu et al., 2020).

8. Reactivity with Amines

Radojčić et al. (2016) studied the reactivity of internal epoxides, like those in epoxidized fatty acids, with primary amines. This research contributes to understanding the chemical interactions and potential industrial applications of these compounds (Radojčić et al., 2016).

9. Elevated Serum Levels in Acetaminophen Poisoning

Tsikas (2018) found elevated levels of cis-9,10-epoxystearic acid in the serum of individuals with acetaminophen poisoning, indicating its potential role as a biomarker and its involvement in metabolic pathways influenced by medication overdose (Tsikas, 2018).

10. GST-Catalyzed Conjugation to Oleic Acid and Cholesterol Epoxides

Tsikas (2020) reported on the glutathione S-transferase-catalyzed conjugation of glutathione to oleic acid epoxides. This study provides insights into the metabolic processing and potential detoxification pathways of these compounds (Tsikas, 2020).

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1

InChI Key

IMYZYCNQZDBZBQ-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-9,10-Epoxyoctadecanoic acid
Reactant of Route 2
Reactant of Route 2
cis-9,10-Epoxyoctadecanoic acid
Reactant of Route 3
cis-9,10-Epoxyoctadecanoic acid
Reactant of Route 4
cis-9,10-Epoxyoctadecanoic acid
Reactant of Route 5
cis-9,10-Epoxyoctadecanoic acid
Reactant of Route 6
cis-9,10-Epoxyoctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.